Tricyclo[4.2.2.03,8]decane
Description
Significance of Polycyclic Cage Hydrocarbons in Chemical Research
Polycyclic cage hydrocarbons, a class of compounds characterized by their rigid, three-dimensional structures, have captivated the interest of organic chemists for decades. scielo.org.za Their compact and often highly strained frameworks lead to unusual chemical reactivity and physical properties. scielo.org.zaresearchgate.net This unique nature makes them significant in several areas of chemical research.
One of the key areas of interest is in the development of high-energy-density materials. researchgate.net The inherent strain within the cage structure stores a significant amount of energy, which can be released upon combustion, making them potential candidates for advanced fuels and propellants. researchgate.net Furthermore, the functionalization of these cage hydrocarbons with nitro groups has led to the creation of insensitive high-energy explosives. researchgate.net
In the field of medicinal chemistry, polycyclic cage structures serve as versatile scaffolds for drug design. scielo.org.zanih.gov Their rigid nature can help in controlling the spatial orientation of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets. These compounds have been investigated for a range of therapeutic applications, including antiviral, antifungal, and antibacterial agents. scielo.org.za
The unique geometries of polycyclic cages also make them valuable in supramolecular chemistry and materials science. rsc.org They can act as building blocks for the construction of larger, more complex molecular architectures with tailored properties. rsc.org The study of their nuclear magnetic resonance (NMR) spectra provides valuable insights into through-space and through-bond interactions, contributing to a deeper understanding of molecular structure and dynamics. scielo.org.za
Historical Context of Tricyclo[4.2.2.03,8]decane Discovery and Initial Characterization
While the broader class of polycyclic cage hydrocarbons has been a subject of interest for over six decades, the specific history of this compound is less prominently documented in readily available literature. scielo.org.za Its close relative, twistane (B1239035) (Tricyclo[4.4.0.03,8]decane), was first synthesized and reported by Whitlock in 1962. wikipedia.org The synthesis of various tricyclic decane (B31447) systems often involves complex multi-step procedures, including intramolecular cyclizations and rearrangements. For instance, the synthesis of a related tricyclo[4.3.1.0(1,5)]decane core utilized a Pauson-Khand reaction and a samarium iodide-mediated radical cyclization. nih.gov
The characterization of these intricate structures relies heavily on spectroscopic techniques. scielo.org.za NMR spectroscopy, in particular, is a cornerstone for elucidating the complex three-dimensional arrangements of atoms and the connectivity within the cage framework. scielo.org.za The initial characterization of this compound would have involved detailed analysis of its ¹H and ¹³C NMR spectra, along with mass spectrometry to confirm its molecular weight and formula. chemsrc.com
Structural Peculiarities and Nomenclatural Conventions of this compound
The structure of this compound is defined by its unique bridged and fused ring system. The IUPAC name itself provides a blueprint of its architecture. "Tricyclo" indicates the presence of three rings. The numbers in the brackets, [4.2.2.03,8], describe the connectivity of the carbon atoms.
[4.2.2] signifies that the main bicyclic system is formed by two bridgehead carbons connected by three bridges of four, two, and two carbon atoms, respectively.
rsc.orgchemspider.com indicates an additional bond between atoms 3 and 8, creating the third ring and defining the specific isomer.
This nomenclature system, based on the von Baeyer system for bicyclic compounds and extended for polycyclic systems, allows for the unambiguous identification of complex cage structures. The parent compound has the chemical formula C₁₀H₁₆ and a molecular weight of approximately 136.23 g/mol . chemsrc.com The rigid, strained nature of the this compound framework results in specific bond angles and lengths that deviate from those of simple alkanes, contributing to its unique reactivity.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆ | chemsrc.com |
| Molecular Weight | 136.234 g/mol | chemsrc.com |
| CAS Number | 18553-12-3 | chemsrc.com |
| Boiling Point | 187.1 ± 7.0 °C at 760 mmHg | chemsrc.com |
| Flash Point | 48.9 ± 11.7 °C | chemsrc.com |
| Density | 1.0 ± 0.1 g/cm³ | chemsrc.com |
| Index of Refraction | 1.517 | chemsrc.com |
| LogP | 4.22 | chemsrc.com |
| Vapour Pressure | 0.9 ± 0.2 mmHg at 25°C | chemsrc.com |
Structure
3D Structure
Properties
CAS No. |
18553-12-3 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.238 |
InChI |
InChI=1S/C10H16/c1-3-8-6-9-4-2-7(1)5-10(8)9/h7-10H,1-6H2 |
InChI Key |
YXGPMNXCZUAJMQ-UHFFFAOYSA-N |
SMILES |
C1CC2CC3C2CC1CC3 |
Synonyms |
Tricyclo[4.2.2.03,8]decane |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Tricyclo 4.2.2.03,8 Decane and Its Derivatives
Convergent and Divergent Synthetic Routes to the Tricyclo[4.2.2.03,8]decane Core
The construction of the intricate this compound skeleton often benefits from strategies that can be categorized as either convergent or divergent. Convergent syntheses involve the separate preparation of key fragments of the target molecule, which are then joined together in the later stages of the synthesis. In contrast, divergent syntheses begin with a common intermediate that is elaborated into a variety of related structures. A photocatalytic [4+2] skeleton-editing strategy has been developed for the synthesis of dihydroisoquinoline-1,4-diones, which demonstrates both convergent and divergent aspects. rsc.org This method allows for the creation of the same product from different starting materials (convergent) and different products from the same starting material (divergent). rsc.org
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. ub.edunih.gov These reactions are atom-economical and can rapidly generate molecular diversity. 20.210.105taylorfrancis.com While specific MCRs for the direct synthesis of the this compound core are not extensively documented, the principles of MCRs are highly relevant to the efficient construction of highly substituted cyclic systems that could serve as precursors. For instance, the Biginelli reaction, a three-component condensation, is a classic MCR used to synthesize dihydropyrimidinones. beilstein-journals.org The application of such strategies to generate advanced intermediates for subsequent cyclization into the tricyclic framework is a promising area of research.
Cascade and Domino Reaction Approaches
Cascade reactions, also known as domino or tandem reactions, are powerful transformations in which a series of intramolecular reactions occur sequentially without the need for isolating intermediates or changing reaction conditions. ub.edu20.210.105rsc.orglongdom.org These processes are highly efficient in building molecular complexity from simpler starting materials. rsc.orgbeilstein-journals.org An example of a cascade approach is the enzyme-initiated conversion of 2,3-oxidosqualene (B107256) into lanosterol, which involves a series of cyclizations and rearrangements. longdom.org In the context of bridged systems, a nickel-catalyzed asymmetric domino cyclization of 1,3-diketone tethered 1,6-enynes has been developed to synthesize optically pure bridged tricyclo[5.2.1.0¹,⁵]decanes. nih.gov This reaction proceeds through a regioselective 1,2-addition, an enantioselective Heck-cyclization, and a nucleophilic cyclization. nih.gov Such a strategy could be adapted for the construction of the this compound skeleton.
Transition Metal-Catalyzed Cycloaddition Reactions
Transition metal catalysis has revolutionized the field of cycloaddition reactions, enabling transformations that are difficult or impossible to achieve under thermal conditions. williams.edupku.edu.cn These reactions are invaluable for the rapid construction of complex cyclic and polycyclic frameworks. williams.edufiveable.me
Key Features of Transition Metal-Catalyzed Cycloadditions:
| Catalyst System | Reactants | Product Type | Key Advantages |
|---|---|---|---|
| Nickel(0) | Dienynes | [4+2] Cycloadducts | Mild reaction conditions, tolerance of various functional groups. williams.edu |
| Cobalt(I) | 1,2-Dienes and 1,3,5-Cyclooctatriene (B161208) | Tricyclo[4.2.2.02,5]decenes | High yields, potential for antitumor activity. semanticscholar.org |
Nickel-catalyzed intramolecular [4+2] cycloadditions of unactivated dienynes proceed under significantly milder conditions than their thermal counterparts. williams.edu These reactions are relatively insensitive to the electronic properties of the substrates, enhancing their synthetic utility. williams.edu Furthermore, cobalt-catalyzed [4π+2π] cycloaddition of 1,2-dienes to 1,3,5-cyclooctatriene provides a direct route to substituted tricyclo[4.2.2.0²,⁵]dec-7-enes in high yields. semanticscholar.org The resulting tricyclic adducts have shown cytotoxic activity, highlighting the potential of this methodology in medicinal chemistry. semanticscholar.org
Photochemical Cycloadditions for Related Ring Systems
Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of four-membered rings and have been instrumental in the construction of complex, cage-like molecules. fiveable.meacs.orgresearchgate.net These reactions often proceed with high regio- and stereoselectivity. researchgate.net The intramolecular [2+2] photocycloaddition of diolefins is a key step in the synthesis of complex polycyclic systems. acs.org For instance, the irradiation of N-acryloyl heterocycles with blue LED light in the presence of an Iridium(III) complex leads to the efficient formation of fused γ-lactams. researchgate.net While direct application to the this compound system is not explicitly detailed, the principles of using light to induce cycloadditions are highly relevant for constructing strained, bridged ring systems. The use of copper(I) salts as catalysts can facilitate [2+2] photocycloadditions, often with different outcomes compared to direct irradiation. acs.orgresearchgate.net
Stereoselective Synthesis of this compound Derivatives
The biological activity of complex molecules is often dependent on their specific three-dimensional arrangement. Therefore, the development of stereoselective synthetic methods is of paramount importance.
Enantioselective and Diastereoselective Control in Synthesis
Achieving enantioselective and diastereoselective control in the synthesis of this compound derivatives is a significant challenge. An enantioselective approach to the related 3-methyl-1-aza-tricyclo[5.2.1.0³,⁸]decane core, found in hetisine (B12785939) alkaloids, has been achieved via an intramolecular oxidopyridinium dipolar cycloaddition. nih.gov This key step simultaneously forms two crucial bonds of the tricyclic system. nih.gov
Strategies for Stereoselective Synthesis:
| Method | Key Feature | Outcome |
|---|---|---|
| Intramolecular Dipolar Cycloaddition | Use of a chiral auxiliary or catalyst. | Enantioselective formation of the aza-tricyclic core. nih.gov |
| Nickel-Catalyzed Domino Cyclization | Chiral phosphine (B1218219) ligands (e.g., Duanphos). | Highly enantioselective synthesis of bridged tricyclo[5.2.1.0¹,⁵]decanes (92-99% ee). nih.gov |
In the synthesis of bridged tricyclo[5.2.1.0¹,⁵]decanes, a nickel-catalyzed asymmetric domino cyclization employing a chiral phosphine ligand (Duanphos) resulted in excellent enantioselectivities (92–99% ee) and the formation of three quaternary stereocenters. nih.gov Furthermore, diastereoselective syntheses of various cyclic systems, such as boryl-substituted vinylcyclopropanes and substituted cyclohexanones, have been reported, demonstrating the feasibility of controlling relative stereochemistry in complex cyclizations. nih.govbeilstein-journals.org A tandem reduction-reductive amination reaction has been used for the diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters, yielding single diastereomers in high yields. nih.gov These examples of stereocontrol in the synthesis of related bridged and cyclic systems provide a strong foundation for the development of stereoselective routes to this compound derivatives.
Chiral Auxiliary and Organocatalytic Methods
The pursuit of enantiomerically pure complex molecules is a significant driver in modern organic chemistry. google.com Chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, and organocatalysis, which uses small organic molecules as catalysts, are two powerful strategies for achieving asymmetric synthesis. nih.govwisc.edu An ideal chiral auxiliary is readily available, easily attached and removed, and provides high levels of stereocontrol. ias.ac.in Similarly, organocatalysis has emerged as a vital tool, often providing excellent enantioselectivity through mechanisms like iminium or enamine activation. wisc.edu
However, a specific application of these methods for the enantioselective synthesis of the Tricyclo[4.2.2.0³,⁸]decane framework is not documented in available research. While general principles of asymmetric synthesis are well-established, and have been applied to other tricyclic systems, dedicated studies on this particular isomer are absent. For instance, research on other skeletons, like tricyclo[6.2.0.0²,⁶]decane, has utilized intramolecular photocycloaddition from chiral precursors derived from D-mannitol to achieve asymmetry, but this cannot be directly extrapolated to the target compound. ias.ac.in
Functionalization Strategies for the Tricyclo[4.2.2.0³,⁸]decane Scaffold
The modification of a core molecular scaffold is crucial for exploring its chemical space and developing derivatives with specific properties. This involves selective reactions at various positions on the molecule.
Selective Derivatization of Bridgehead and Bridged Positions
The reactivity of bridgehead versus bridged positions in caged hydrocarbons is often distinct due to differences in steric accessibility and electronic strain. For the Tricyclo[4.2.2.0³,⁸]decane system, also referred to as 2,4-dehydroadamantane or protoadamantane, much of the documented chemistry centers on its characteristic rearrangement to the more stable adamantane (B196018) skeleton. acs.org This rearrangement implies the formation of carbocation intermediates, often at bridgehead positions, which could theoretically be trapped by nucleophiles. However, specific and selective methods for derivatizing these positions without inducing rearrangement are not well-documented.
Introduction of Oxygenated and Nitrogenated Functionalities
The introduction of heteroatoms like oxygen and nitrogen is a key step in converting hydrocarbon scaffolds into functional molecules for materials or pharmaceutical applications. The existence of a commercially available derivative, Tricyclo[4.4.0.0³,⁸]decan-2-amine hydrochloride, confirms that nitrogenated versions of this scaffold can be prepared. americanelements.com However, the specific synthetic pathways, yields, and selectivity for creating such amino-derivatives or their oxygenated counterparts (e.g., alcohols or ketones) on the Tricyclo[4.2.2.0³,⁸]decane core are not detailed in the accessible literature. For comparison, the synthesis of dihydroxymethyl-tricyclo[5.2.1.0²,⁶]decane is well-described and proceeds via hydroformylation of dicyclopentadiene (B1670491) followed by hydrogenation, but this applies to a different isomer. google.com
Alkylidene Side Chain Functionalization for Tricyclodecane Systems
The attachment and subsequent functionalization of alkylidene (=CHR) side chains is a powerful method for elaborating a core structure. This can be achieved through various olefination reactions followed by transformations of the newly introduced double bond. There is currently no specific information available detailing the application of these methods to the Tricyclo[4.2.2.0³,⁸]decane system.
Green Chemistry Principles in Tricyclo[4.2.2.0³,⁸]decane Synthesis
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. kallipos.gr Key principles include the use of catalysis, renewable feedstocks, atom economy, and energy efficiency. sabangcollege.ac.in The application of these principles is transforming the chemical industry, from pharmaceuticals to polymers. mdpi.com
Despite the importance of sustainable practices, there are no dedicated studies found that report on the application of green chemistry principles specifically to the synthesis of Tricyclo[4.2.2.0³,⁸]decane. The development of catalytic, atom-economical routes to this and other complex hydrocarbons remains a future challenge for synthetic chemists.
Elucidation of Reaction Mechanisms in Tricyclo 4.2.2.03,8 Decane Chemistry
Mechanistic Pathways of Tricyclo[4.2.2.03,8]decane Formation
The synthesis of the this compound skeleton can be approached through several mechanistic routes, leveraging the principles of modern synthetic organic chemistry to construct its complex and strained architecture.
Ring-Closing Olefin Metathesis (RCM) is a powerful and versatile reaction for the formation of cyclic compounds, including complex polycyclic systems. The mechanism, typically catalyzed by ruthenium or molybdenum carbene complexes, involves the intramolecular reaction of a diene. The catalyst's metal carbene fragment engages with one of the terminal alkenes to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release a new metal carbene and an olefinic side product (commonly ethylene), effectively closing the ring.
While RCM is a cornerstone of macrocycle and heterocycle synthesis, its application to the direct formation of compact, highly-strained cage compounds like this compound is not a conventional approach. Instead, RCM is more frequently employed to construct larger carbocyclic frameworks which can then serve as precursors for subsequent intramolecular cyclizations or rearrangements to yield the final polycyclic target.
Valence isomerization, a pericyclic reaction where molecules with the same molecular formula but different bonding arrangements interconvert, is a key process in the chemistry of strained polycyclic systems. A prominent example analogous to the formation of tricyclic frameworks is the photochemical valence isomerization of norbornadiene (NBD) to its highly strained isomer, quadricyclane (B1213432). acs.orgucl.ac.uk This transformation is a [2π+2π] cycloaddition, a reaction that is thermally forbidden by the Woodward-Hoffmann rules but becomes photochemically allowed. Upon absorption of ultraviolet light, NBD is promoted to an excited electronic state where the cycloaddition can proceed, storing a significant amount of energy in the strained bonds of the quadricyclane product. acs.org
This principle of intramolecular photocycloaddition is directly relevant to the synthesis of complex skeletons related to this compound. For instance, the synthesis of a complex tetracyclo[4.2.2.03,8.03,10]decane carbon framework, which contains the this compound core, has been achieved through a biomimetic intramolecular [2+2] photocycloaddition of an enone precursor. wisc.edu The mechanism involves the initial formation of a biradical intermediate, which subsequently closes to form the strained cyclobutane (B1203170) ring integral to the cage structure. wisc.edu The equilibrium in these systems can be influenced by thermal or photochemical conditions, allowing for interconversion between isomers. beilstein-journals.orgnih.govmdpi.combeilstein-journals.orgresearchgate.net
Radical Processes: Free radical cyclizations provide a powerful method for constructing carbocyclic and heterocyclic rings, including complex polycyclic frameworks. These reactions are typically initiated by the generation of a radical which then adds intramolecularly to an unsaturated bond. For example, the synthesis of a tricyclo[4.3.1.01,5]decane core, another isomer within this compound class, was achieved using a samarium(II) iodide-mediated radical 1,4-conjugate addition as a key step. nih.gov Similarly, tandem radical cyclizations of tryptophan derivatives have been shown to produce novel pentacyclic compounds containing a 1-aza-tricyclo[5.3.0.04,8]decane system. researchgate.net These mechanisms underscore the utility of radical-mediated bond formation in assembling intricate, multi-ring structures.
Ion-Mediated Processes: The high strain energy of polycyclic hydrocarbons makes them susceptible to rearrangement reactions mediated by charged intermediates, particularly carbocations. The Wagner-Meerwein rearrangement, a classic example, is frequently observed in norbornadiene derivatives and related bicyclic systems, proceeding through non-classical carbocation intermediates. beilstein-journals.orgnih.gov This type of rearrangement allows for the thermodynamically-driven conversion of one polycyclic skeleton into another, more stable isomer. The acid-catalyzed rearrangement of various tricyclodecane isomers to form the exceptionally stable adamantane (B196018) is a hallmark of this reactivity, demonstrating how ion-mediated pathways can navigate a complex potential energy surface to yield the most stable product. colab.wsacs.org
Kinetics of Reactions Involving this compound
The kinetics of reactions involving strained tricyclic systems are often dictated by the high activation barriers for their formation and the rapid, often ultrafast, dynamics of their photochemical transformations. Studies on the analogous norbornadiene-quadricyclane (NBD-QC) system provide significant insight into these kinetic profiles.
The photoinduced [2+2] cycloaddition to form the strained cage isomer is an extremely rapid process. Nonadiabatic molecular dynamics (NAMD) simulations predict that the ring-closing isomerization from the excited state occurs on a femtosecond timescale, making it one of the fastest known photoisomerization reactions. acs.org The predicted lifetimes for the S2 and S1 excited states of NBD are just 62 and 221 femtoseconds, respectively. acs.org The quantum yield (QY), which measures the efficiency of the photoreaction, can be influenced by substituents and the solvent environment. acs.orgmaterialsmodeling.org For unsubstituted NBD, the QY for conversion to QC is modest, but for derivatives with push-pull electronic substituents, it can be significantly higher. acs.orgacs.org
The table below summarizes key kinetic data for the analogous NBD-QC isomerization, illustrating the rapid nature of these photochemical processes.
| Reaction | System | Timescale | Quantum Yield (QY) | Source |
|---|---|---|---|---|
| Photoisomerization | Unsubstituted NBD → QC | ~150-280 fs | ~10% | acs.orgacs.org |
| Photoisomerization | Dimethyl Dicyano NBD → QC | ~190 fs (S1 lifetime) | 43% | acs.org |
| Thermal Back-Reaction | Unsubstituted QC → NBD | Half-life: 8346 years (at 300 K) | - | acs.org |
Catalytic Cycles in this compound Transformations
Transition metal catalysis offers powerful methods for the synthesis and transformation of strained polycyclic molecules, often providing access to products not achievable through thermal or photochemical means. acs.org Catalysts based on rhodium (Rh), ruthenium (Ru), cobalt (Co), and palladium (Pd) are particularly effective in mediating cycloaddition reactions of strained olefins like norbornadiene, which serve as precursors to more complex structures. oup.comresearchgate.netsci-hub.se
The general catalytic cycle for a [2+2] or [2+2+2] cycloaddition typically involves several key steps:
Ligand Exchange: The olefinic substrate(s) coordinate to the metal center, displacing labile ligands.
Oxidative Coupling: The metal mediates the coupling of two unsaturated π-systems (e.g., two alkene moieties) to form a metallacyclic intermediate, such as a metallacyclopentane. In this step, the formal oxidation state of the metal increases.
Migratory Insertion / Reductive Elimination: The metallacycle undergoes further transformation. In a dimerization, this could be a reductive elimination step that forms the new carbon-carbon bonds of the cyclobutane ring and regenerates the active, lower-oxidation-state catalyst. nih.gov In a [2+2+2] cycloaddition, a third unsaturated partner inserts into a metal-carbon bond before the final reductive elimination occurs. beilstein-journals.orgmit.edu
Ruthenium-catalyzed transfer hydrogenative cycloadditions represent a distinct mechanistic class where a diol can act as a dienophile equivalent. nih.gov The cycle begins with the dehydrogenation of the diol to a dione, which then undergoes oxidative coupling with the diene at the Ru(0) center to form an oxa-ruthenacycle. nih.gov Subsequent intramolecular carbonyl insertion and hydrogenolysis deliver the cycloadduct and regenerate the catalyst. nih.gov
The choice of metal and ligands is crucial for controlling the outcome (e.g., [2+2] vs. [4+2] vs. [2+2+2] cycloaddition) and selectivity (regio- and stereoselectivity) of the reaction. researchgate.netresearchgate.net
| Catalyst System | Reaction Type | Substrates | Key Mechanistic Feature | Source |
|---|---|---|---|---|
| Cationic Rh(I)/Biaryl Phosphine (B1218219) | [2+2+2] Cycloaddition | Diynes + Alkynes | Chemo- and regioselective formation of substituted benzenes. | tcichemicals.com |
| Cp*RuCl(COD) | [2+2] Cycloaddition | Norbornadiene + Alkynes | Catalyzes cycloaddition of both activated and unactivated alkynes. | acs.orgresearchgate.net |
| Ru(cod)(cot) / Electron-deficient olefin | Dimerization | Norbornadiene | Formation of a novel pentacyclic dimer via C-C bond cleavage. | acs.org |
| H2Ru(CO)(PPh3)3 | Transfer Hydrogenative Cycloaddition | Norbornadiene + Diols | Redox-independent cycloaddition via a ruthenacycle intermediate. | nih.gov |
| Co(I)/Rh(I)/Ir(I) Cationic Complexes | Dimerization | Norbornadiene | Formation of a penta-coordinated complex with four double bonds. | nih.gov |
Advanced Spectroscopic and Crystallographic Characterization of Tricyclo 4.2.2.03,8 Decane Structures
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of complex organic molecules like Tricyclo[4.2.2.03,8]decane. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of proton (¹H) and carbon (¹³C) chemical shifts, providing deep insights into the molecule's connectivity and spatial arrangement.
1D and 2D NMR Techniques for Structural Assignment
The structural assignment of the this compound framework relies on a suite of NMR experiments. A standard analysis would begin with the acquisition of 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum reveals the chemical environment and multiplicity of the different protons, while the ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms in the molecule.
Further detailed analysis to unequivocally assign these resonances involves a series of 2D NMR experiments:
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH). Cross-peaks in a COSY spectrum establish proton-proton connectivity, allowing for the tracing of the carbon skeleton's proton network.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is a powerful tool for assigning carbon resonances based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is crucial for piecing together the molecular structure by connecting different spin systems and identifying quaternary carbons.
TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system, not just those that are directly coupled. This is particularly useful for identifying protons belonging to the same structural fragment.
While specific spectral data for the parent this compound is not extensively reported in publicly available literature, the following table illustrates the expected types of correlations that would be used for its structural assignment.
| Technique | Information Provided | Application to this compound |
| ¹H NMR | Chemical shift, integration, and multiplicity of protons. | Provides initial information on the electronic environment and number of neighboring protons for each unique proton in the molecule. |
| ¹³C NMR | Chemical shift of carbon atoms. | Indicates the number of magnetically non-equivalent carbons and their general chemical environment (e.g., bridgehead, methylene). |
| COSY | Shows correlations between J-coupled protons. | Establishes the connectivity between adjacent protons, helping to trace the pathways of the fused ring system. |
| HSQC | Correlates protons with their directly attached carbons. | Allows for the direct assignment of carbon signals based on the assignments of their attached protons. |
| HMBC | Shows long-range correlations (2-3 bonds) between protons and carbons. | Crucial for connecting different fragments of the molecule and for assigning quaternary carbons that have no attached protons. |
Stereochemical Elucidation using NMR
The rigid, caged structure of this compound gives rise to distinct spatial relationships between its protons, which can be probed using Nuclear Overhauser Effect (NOE) based experiments.
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment identifies protons that are close to each other in space, irrespective of whether they are connected through bonds. Cross-peaks in a NOESY spectrum indicate through-space dipolar coupling between protons, typically within a distance of ~5 Å.
For this compound, NOESY is instrumental in determining the relative stereochemistry. For instance, correlations between specific protons across the ring system can confirm the endo or exo orientation of substituents or the facial relationship of different parts of the molecular framework. The presence or absence of specific NOE cross-peaks provides definitive evidence for the three-dimensional arrangement of the atoms.
X-ray Diffraction Analysis for Solid-State Structures
While NMR spectroscopy provides invaluable information about the structure in solution, X-ray diffraction analysis of single crystals offers the most precise and unambiguous determination of the molecular structure in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a detailed geometric picture of the molecule.
Determination of Detailed Bond Geometries
A successful single-crystal X-ray diffraction study on a suitable crystalline derivative of this compound would yield a three-dimensional electron density map of the molecule. From this map, the precise coordinates of each atom can be determined. This information allows for the compilation of a detailed table of bond geometries.
| Bond | Expected Length (Å) | Angle | Expected Angle (°) | Torsion Angle | Expected Angle (°) |
| C-C | 1.52 - 1.56 | C-C-C | 108 - 112 | H-C-C-H | Variable |
| C-H | 0.96 - 1.00 | H-C-H | 107 - 110 | C-C-C-C | Variable |
Note: These are generalized expected values for a saturated, strained polycyclic hydrocarbon and would be precisely determined in an actual X-ray diffraction experiment.
Absolute Configuration Determination
For chiral derivatives of this compound, X-ray crystallography is a powerful method for determining the absolute configuration. When a chiral molecule crystallizes in a non-centrosymmetric space group, the diffraction pattern can be used to establish the absolute arrangement of the atoms in space.
This is often achieved by the strategic introduction of an atom with a significant anomalous scattering factor, such as a bromine or chlorine atom, into the molecule. The differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l) can then be used to determine the absolute configuration, often expressed via the Flack parameter. A Flack parameter close to zero for the correct enantiomer provides a high level of confidence in the assignment.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion (M⁺•).
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be characteristic of the strained polycyclic structure. The fragmentation pathways would likely involve rearrangements and the loss of small neutral molecules (e.g., ethylene, propene) to form stable carbocation fragments. The interpretation of this fragmentation pattern can provide corroborating evidence for the proposed tricyclic structure.
A representative table of expected major fragments for this compound (C₁₀H₁₆, MW = 136.23) is shown below.
| m/z Value | Proposed Fragment Ion | Possible Neutral Loss |
| 136 | [C₁₀H₁₆]⁺• (M⁺•) | - |
| 108 | [C₈H₁₂]⁺• | C₂H₄ |
| 93 | [C₇H₉]⁺ | C₃H₇• |
| 79 | [C₆H₇]⁺ | C₄H₉• |
Note: This table is illustrative of the types of fragments that might be observed. The actual fragmentation pattern would need to be determined experimentally.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the conformational analysis of molecules. For a saturated hydrocarbon like this compound, the vibrational spectra would be characterized by specific modes of vibration of its C-H and C-C bonds.
Functional Group Identification: The primary functional groups in this compound are C-H and C-C single bonds.
C-H Stretching Vibrations: These are expected to appear in the region of 2850-3000 cm⁻¹. The exact positions of these peaks can provide information about the type of carbon atom the hydrogen is attached to (i.e., secondary or tertiary).
C-H Bending Vibrations: Scissoring and rocking motions of the CH₂ groups would be observed in the 1450-1470 cm⁻¹ and 720-725 cm⁻¹ regions, respectively.
C-C Stretching and Bending Vibrations: These vibrations occur at lower frequencies, typically in the fingerprint region of the IR spectrum (below 1500 cm⁻¹). The complex pattern of peaks in this region would be unique to the this compound skeleton and could be used for its unambiguous identification when compared with a reference spectrum.
Conformational Analysis: The rigidity of the tricyclic cage structure of this compound limits its conformational flexibility. However, subtle vibrational modes can be sensitive to the specific geometry of the molecule. Theoretical calculations, such as Density Functional Theory (DFT), could be employed to predict the vibrational spectra for different possible stable conformations. By comparing the calculated spectra with experimental IR and Raman data, the most probable conformation in a given state (gas, liquid, or solid) could be determined. The presence and absence of specific peaks in the IR and Raman spectra, governed by the selection rules related to molecular symmetry, would also provide valuable insights into the molecule's point group symmetry.
A hypothetical data table for the characteristic vibrational frequencies of this compound, based on general values for similar structures, is presented below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C-H Stretching (tertiary) | 2890 - 3000 |
| C-H Stretching (secondary) | 2840 - 2970 |
| CH₂ Scissoring | 1450 - 1470 |
| C-C Stretching | 800 - 1200 |
| CH₂ Rocking | 720 - 725 |
Photoelectron Spectroscopy for Gas Phase Ion Energetics of Related Tricyclodecanes
Photoelectron spectroscopy (PES) is a technique used to measure the ionization potentials of molecules, providing information about the energies of their molecular orbitals. In the context of this compound, PES would be used to study its gas-phase ion energetics.
When a molecule of this compound is irradiated with high-energy photons (typically UV or X-rays), an electron is ejected, and the energy of this electron is measured. The difference between the photon energy and the kinetic energy of the ejected electron gives the binding energy of the electron, which corresponds to an ionization potential of the molecule.
The resulting photoelectron spectrum would consist of a series of bands, each corresponding to the removal of an electron from a different molecular orbital.
Highest Occupied Molecular Orbital (HOMO): The first band in the spectrum, at the lowest ionization energy, corresponds to the removal of an electron from the HOMO. For a saturated hydrocarbon like this compound, the HOMO is expected to be a σ-orbital associated with the C-C and C-H bonds. The value of the first ionization potential is a key parameter in understanding the molecule's reactivity.
Deeper Molecular Orbitals: Subsequent bands at higher ionization energies correspond to the removal of electrons from more tightly bound molecular orbitals. The pattern and spacing of these bands are a direct reflection of the electronic structure of the molecule.
While specific experimental PES data for this compound is not readily found, data for related tricyclodecanes, such as tricyclo[3.3.2.0²,⁸]decane, show ionization energies around 8.71 eV. nist.gov This suggests that the ionization energy for this compound would likely be in a similar range, reflecting the energies of the σ-orbitals in its strained polycyclic framework.
A hypothetical table of the first few ionization energies for this compound is presented below for illustrative purposes.
| Ionization Event | Hypothetical Ionization Energy (eV) |
| 1st (HOMO) | ~ 8.5 - 9.0 |
| 2nd | ~ 9.5 - 10.0 |
| 3rd | ~ 10.5 - 11.0 |
Detailed analysis of the vibrational fine structure on the photoelectron bands could also provide information about the geometry of the resulting cation.
Theoretical and Computational Investigations of Tricyclo 4.2.2.03,8 Decane
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like Tricyclo[4.2.2.03,8]decane. These methods provide insights into the molecule's three-dimensional structure and the distribution of its electrons.
Density Functional Theory (DFT) Studies for Ground State Properties
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying polycyclic systems. While specific DFT studies on this compound are not extensively available in the public literature, we can infer its likely geometric parameters based on studies of related bridged and caged hydrocarbons.
DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-31G(d), are used to perform geometry optimizations. This process determines the lowest energy arrangement of the atoms, corresponding to the molecule's ground state structure. For this compound, these calculations would reveal the precise bond lengths and angles within its intricate framework. It is expected that the bond lengths would be typical for C-C single bonds (around 1.54 Å), but the bond angles would deviate significantly from the ideal tetrahedral angle of 109.5° due to the constraints of the ring system, leading to considerable angle strain.
Table 1: Predicted Ground State Properties of this compound from DFT Calculations (Note: As specific literature data is unavailable, this table presents expected values based on general principles of computational chemistry for similar strained polycyclic alkanes.)
| Property | Predicted Value |
| Total Energy | Molecule-specific value (e.g., in Hartrees) |
| C-C Bond Lengths | ~1.53 - 1.56 Å |
| C-H Bond Lengths | ~1.09 - 1.10 Å |
| Key Bond Angles | Significant deviation from 109.5° |
| Dipole Moment | ~0 D (due to high symmetry) |
Ab Initio and Semi-Empirical Methods for Electronic Configuration
Beyond DFT, other computational methods offer valuable perspectives on the electronic configuration of this compound.
Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without empirical parameterization. libretexts.org While computationally more demanding than DFT, they can provide a more rigorous description of the electronic wavefunction. For a molecule like this compound, ab initio calculations would be instrumental in accurately determining its ionization potential and electron affinity, which are key descriptors of its electronic structure.
Semi-Empirical Methods: Methods like AM1 and PM3 offer a computationally less expensive alternative by incorporating empirical parameters. libretexts.orgacs.org These are particularly useful for preliminary analyses of large molecules or for exploring potential energy surfaces. libretexts.org While less accurate than DFT or ab initio methods, they can provide qualitative insights into the electronic properties and are often used as a starting point for more sophisticated calculations. libretexts.orgacs.orgmdpi.com
Strain Energy Analysis of the this compound Ring System
The concept of strain is central to the chemistry of polycyclic alkanes. Strain energy is the excess energy a molecule possesses due to geometric distortions from an idealized "strain-free" reference state.
Quantification of Ring Strain in Polycyclic Hydrocarbons
The strain energy of this compound can be quantified using computational methods. A common approach involves the use of isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. The enthalpy change of such a reaction, calculated using methods like DFT, provides a measure of the strain energy in the cyclic molecule relative to its acyclic, strain-free counterparts.
For this compound, a homodesmotic reaction would involve breaking the molecule down into simpler, unstrained alkanes while preserving the number of C-C and C-H bonds of each type. The calculated reaction enthalpy directly corresponds to the strain energy of the tricyclic system.
Table 2: Representative Strain Energies of Polycyclic Hydrocarbons (Note: This table provides context by showing calculated strain energies for other well-known polycyclic hydrocarbons. The specific strain energy for this compound would require a dedicated computational study.)
| Compound | Strain Energy (kcal/mol) |
| Cyclopropane | 27.5 |
| Cyclobutane (B1203170) | 26.3 |
| Adamantane (B196018) | 6.5 |
| Twistane (B1239035) | 26.1 |
| Cubane | 159 |
Correlation of Strain with Reactivity and Stability
The calculated strain energy is not merely a theoretical curiosity; it has profound implications for the chemical behavior of this compound. Generally, higher strain energy correlates with lower thermodynamic stability and increased reactivity. chemrxiv.org Molecules with significant ring strain are more susceptible to reactions that can relieve this strain, such as ring-opening reactions. The strain within the tricyclic framework of this molecule, arising from bond angle distortion (angle strain) and eclipsing interactions (torsional strain), makes it a high-energy molecule compared to its acyclic C10H16 isomer. This stored energy can be released in chemical transformations, making highly strained molecules like this potential candidates for high-energy-density materials.
Conformational Analysis and Dynamics Simulations
While this compound has a rigid core structure, some degree of conformational flexibility may exist, particularly in any side chains or if the ring system itself can undergo subtle puckering.
Computational methods can be employed to explore the conformational landscape of this molecule. A systematic conformational search can identify different local minima on the potential energy surface, representing different stable conformations. The relative energies of these conformers can then be calculated to determine their populations at a given temperature.
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of the molecule. chemrxiv.org By simulating the motion of the atoms over time, MD can reveal the accessible conformations and the pathways for interconversion between them. For a relatively rigid molecule like this compound, MD simulations would be useful to understand its vibrational modes and any subtle flexing of the ring system at finite temperatures.
Reactivity Profile and Chemical Transformations of the Tricyclo 4.2.2.03,8 Decane Skeleton
Electrophilic Reactions and Functionalization
The reactivity of the saturated tricyclo[4.2.2.03,8]decane skeleton towards electrophiles is low, which is typical for alkanes. However, the introduction of unsaturation, for instance in a precursor like tricyclo[4.2.2.03,8]decene, dramatically increases its reactivity and provides a pathway for functionalization. Electrophilic addition to unsaturated derivatives of this framework is characterized by complex skeletal rearrangements.
Studies on the closely related tricyclo[4.2.2.02,5]deca-3,7-diene system with arylsulfenyl chlorides (ArSCl) illustrate the typical reaction course. The addition of 2-nitro- and 2,4-dinitrobenzenesulfenyl chloride does not yield simple addition products. Instead, the reaction proceeds through a cationic intermediate that undergoes extensive Wagner-Meerwein rearrangements and cross-cyclization, leading to tetracyclic sulfide (B99878) products. acs.org This behavior is driven by the formation of more stable carbocationic intermediates through the migration of C-C bonds.
Similarly, the bromination of tricyclo[4.2.2.22,5]dodeca-1,5-diene, another related bridged system, was studied using density functional theory. The reaction initiates with the formation of a charge-transfer complex, which then proceeds through a cationic intermediate to yield a rearranged, cross-cyclized product. google.com This intramolecular skeletal rearrangement is a key feature, highlighting the system's tendency to relieve strain. These examples strongly suggest that electrophilic additions to any unsaturated precursor of the this compound framework would likewise be dominated by rearrangement pathways rather than simple 1,2-addition.
Radical Reactions and Bond Formation
The this compound skeleton, like other alkanes, can undergo free-radical substitution, typically initiated by heat or UV light. tandfonline.com The most common example is radical halogenation. The mechanism proceeds via a chain reaction involving initiation, propagation, and termination steps. rsc.orgucalgary.ca
A critical aspect of radical halogenation is selectivity—the preference for abstracting a hydrogen atom from one type of C-H bond over another. Generally, the reactivity order is tertiary > secondary > primary, reflecting the stability of the resulting alkyl radical. ucalgary.ca However, in caged systems like adamantane (B196018) and protoadamantane, this trend is altered. The bridgehead radical, although tertiary, is destabilized because it cannot adopt the preferred planar or near-planar geometry of a typical sp2-hybridized radical. nih.gov
This geometric constraint leads to interesting selectivity. In the free-radical bromination of adamantane, there is a very high selectivity for the formation of the bridgehead 1-bromoadamantane. nih.govacs.org The less reactive bromine atom is highly selective for the thermodynamically favored product. In contrast, the more reactive chlorine atom is less selective, yielding a mixture of 1-chloroadamantane (B1585529) and 2-chloroadamantane. acs.org This pattern of reactivity is expected to hold for the this compound skeleton.
| Reaction | Reagent | Selectivity (Tertiary:Secondary) | Rationale |
| Bromination | Br2, light/heat | High (Favors Tertiary) | High selectivity of Br• radical overcomes bridgehead strain. ucalgary.canih.gov |
| Chlorination | Cl2, light/heat | Low (Mixture) | High reactivity and lower selectivity of Cl• radical. acs.org |
Rearrangement Reactions Specific to the this compound Framework
The most characteristic reaction of the this compound skeleton is its acid-catalyzed rearrangement to the thermodynamically stable adamantane framework. This transformation is a classic example of a "zipper" reaction, involving a cascade of carbocation intermediates and 1,2-hydride or alkyl shifts that systematically rearrange the carbon skeleton into the strain-free, diamondoid structure of adamantane. nih.gov
This isomerization can be initiated by strong protic acids or, more commonly, Lewis acids such as aluminum chloride (AlCl3) or aluminum bromide (AlBr3). researchgate.netmdpi.com The process begins with the abstraction of a hydride ion from the hydrocarbon, generating a protoadamantyl carbocation. This cation then undergoes a series of rapid, sequential rearrangements, ultimately leading to the formation of the 1-adamantyl cation, which is the most stable C10H15+ carbocation. Quenching the reaction traps this cation, yielding adamantane or a 1-substituted adamantane. This rearrangement is not just a chemical curiosity; it is the basis for the industrial synthesis of adamantane from various tricyclodecane precursors.
Oxidation and Reduction Chemistry
The oxidation of the this compound skeleton can be achieved using strong oxidizing agents. Given its structural relationship to adamantane, its oxidation behavior is expected to be similar. Adamantane can be oxidized at its bridgehead (tertiary) and secondary C-H bonds to produce alcohols, ketones, or a mixture thereof.
A common method involves the use of chromium trioxide (CrO3) in acetic acid, which can oxidize adamantane to adamantanone (a ketone) and adamantanol (an alcohol). google.comtandfonline.com By controlling the stoichiometry and reaction conditions, the selectivity can be influenced. For instance, oxidation of adamantane with a 1:2.5 molar ratio of adamantane to CrO3 in glacial acetic acid at 60°C yields adamantanone in 50-55% yield. Other powerful oxidizing systems, including potassium permanganate (B83412) (KMnO4) in strong acid and catalytic systems using N-hydroxyphthalimide (NHPI), have also been employed for the oxidation of the adamantane core, though sometimes with poor selectivity. nih.gov
Reduction chemistry is typically performed on functionalized derivatives. For example, a protoadamantanone (the ketone derivative of this compound) can be readily reduced to the corresponding protoadamantanol using standard reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). This transformation is fundamental in the synthesis of specific alcohol isomers for further study or elaboration.
Reactions as a Strained Polycyclic Building Block
The significant strain energy of the this compound framework is the primary driver for its utility as a synthetic building block. This strain, arising from non-ideal bond angles and torsional interactions, makes the molecule a high-energy isomer of adamantane. Consequently, reactions that provide a pathway to the strain-free adamantane skeleton are highly favored thermodynamically.
This principle is exploited in synthetic chemistry, where this compound and its derivatives serve as "protoadamantane" precursors. mdpi.com As seen in the sections above, ionic reactions (electrophilic addition, solvolysis) and acid-catalyzed isomerizations all converge on pathways that involve rearrangement to the adamantane core. researchgate.netmdpi.com By starting with a functionalized protoadamantane, chemists can synthesize complex, multi-substituted adamantane derivatives that would be difficult to access by direct functionalization of the adamantane molecule itself. mdpi.com The protoadamantane-to-adamantane rearrangement allows for precise control over the placement of substituents in the final product, making it a powerful strategy in medicinal chemistry and materials science. mdpi.com
Applications of Tricyclo 4.2.2.03,8 Decane and Its Derivatives in Advanced Materials and Catalysis
Role as Scaffolds for Novel Chemical Synthesis
The rigid framework of tricyclodecane derivatives makes them ideal starting points or "scaffolds" for constructing larger, more complex molecules with precisely defined shapes.
Tricyclodecane derivatives serve as foundational precursors for creating intricate molecular structures. For instance, derivatives of endo-tricyclo[4.2.2.02,5]deca-3,9-diene (TDD) are readily synthesized and can be used in ring-opening metathesis polymerization (ROMP) to create polymers with rigid backbones. rsc.orgchemrxiv.org This rigidity allows for the synthesis of dendronized polymers—polymers with tree-like branches—that exhibit highly extended conformations. researchgate.net The controlled, living nature of these polymerizations, often employing Grubbs or other ruthenium-based catalysts, enables the construction of block copolymers with tailored structures and functionalities. researchgate.netnih.gov The unique structure of TDD monomers, which can be synthesized through a one-pot reaction between cyclooctatetraene (B1213319) and various dienophiles, makes them accessible precursors for these advanced polymer architectures. chemrxiv.org
As functionalized molecules, tricyclodecane derivatives are fundamental building blocks in organic synthesis. google.com A key industrial intermediate is 3(4),8(9)-dihydroxymethyl-tricyclo[5.2.1.02.6]decane, often referred to as TCD-Alcohol DM. google.com This dihydric alcohol is produced from dicyclopentadiene (B1670491) and serves as a crucial component in the synthesis of a wide array of products. google.com Its applications include the creation of (meth)acrylic acid esters used in adhesives and coatings. google.com Similarly, dicarboxylic acid derivatives, such as (7R,8S)-tricyclo[4.2.2.0(2,5)]decane-7,8-dicarboxylic acid, are available as specialized chemical building blocks for researchers in early-stage discovery. sigmaaldrich.com
Integration into Polymer and Materials Science
The incorporation of the bulky and rigid tricyclodecane cage into polymer chains has a profound impact on the resulting material's properties, leading to the development of advanced materials for specialized applications.
Integrating tricyclodecane derivatives into polymers is a proven strategy for enhancing material properties. Research on the ring-opening metathesis polymerization (ROMP) of ester-functionalized endo-tricyclo[4.2.2.02,5]deca-3,9-diene monomers demonstrates this effectively. rsc.org The resulting polymers, which have bi- and tricyclic units in their main chain, are amorphous and soluble in polar organic solvents. rsc.org Crucially, their thermal properties are significantly enhanced. rsc.org
As shown in the table below, copolymers created with norbornene and tricyclodecane derivatives exhibit a linear and significant increase in their glass transition temperature (Tg) as the proportion of the tricyclodecane monomer increases. rsc.org This enhancement is attributed to the rigid structure of the tricyclodecane unit, which restricts the mobility of the polymer chains.
Table 1: Thermal Properties of Copolymers from Tricyclodecane Derivatives
| Norbornene Content (%) | TDD Derivative Content (%) | Glass Transition Temperature (Tg) (°C) |
|---|---|---|
| 100 | 0 | 38 |
| 75 | 25 | 65 |
| 50 | 50 | 95 |
| 25 | 75 | 128 |
| 0 | 100 | 163 |
Data derived from studies on copolymers of norbornene and endo–endo-tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate. rsc.org
Derivatives of tricyclodecane are utilized in the electronics industry, particularly in the formulation of photo-resists. Photo-resists are light-sensitive materials used in photolithography to create patterns on substrates. 4,8-Bis(hydroxymethyl)tricyclo[5.2.1.02,6]decane (TDMol) is used to synthesize photoactive compounds (PACs) for positive photo-resist materials. chemicalbook.com These compounds can be incorporated into acrylic-series binders to improve the thermal properties of the final photo-resist. chemicalbook.com The high refractive index of the resulting (meth)acrylate monomers also makes them suitable for optical applications. chemicalbook.com
The same derivative, 4,8-Bis(hydroxymethyl)tricyclo[5.2.1.02,6]decane, is also a key monomer in the synthesis of specialty polycarbonates. chemicalbook.com It is specifically used in the preparation of high molecular weight poly(1,4-butylene carbonate) (PBC). chemicalbook.com The inclusion of the rigid, alicyclic TCD structure into the polycarbonate backbone can enhance properties such as thermal stability and mechanical strength compared to conventional polycarbonates.
Future Perspectives and Unexplored Research Avenues
Development of Novel and Sustainable Synthetic Routes
Current synthetic methods for constructing the tricyclo[4.2.2.03,8]decane skeleton often rely on multi-step processes that may not be atom-economical or environmentally benign. Future research is anticipated to focus on developing more efficient and sustainable synthetic pathways. This includes the exploration of catalytic methods, such as transition-metal-catalyzed cycloadditions and C-H activation strategies, to assemble the tricyclic core in fewer steps and with greater efficiency. The use of renewable starting materials and greener solvent systems will also be a key consideration in the development of next-generation syntheses.
Exploration of New Reactivity Modes and Transformations
The inherent ring strain within the this compound framework makes it a candidate for discovering new chemical transformations. Research into the selective activation and functionalization of its C-H bonds could lead to novel derivatives that are otherwise difficult to access. Furthermore, the response of this strained system to various reagents and reaction conditions is not fully understood. Investigating its behavior under photolytic, electrolytic, or high-pressure conditions could unveil unprecedented rearrangement pathways and reactivity modes, offering new tools for synthetic chemists.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful lens through which to understand and predict the behavior of complex molecules like this compound. Advanced computational modeling, utilizing quantum mechanical calculations and molecular dynamics simulations, can provide deep insights into its electronic structure, thermodynamic stability, and reaction mechanisms. Such studies can be employed to predict the outcomes of yet-to-be-explored reactions, guide the design of new experiments, and rationalize observed reactivity. The synergy between computational predictions and experimental validation will be crucial in accelerating the exploration of this and other caged hydrocarbon systems.
Emerging Applications in Niche Chemical Fields
While the applications of this compound itself are not widespread, its rigid, well-defined three-dimensional structure makes it an attractive scaffold for development in several niche areas. In materials science, derivatives of this compound could be explored as building blocks for novel polymers with unique thermal and mechanical properties. In medicinal chemistry, this scaffold could serve as a bioisostere for other cyclic systems or as a constrained framework for positioning pharmacophoric groups in drug design. Furthermore, its use as a ligand in organometallic chemistry or as a molecular probe in supramolecular chemistry represents additional avenues for future investigation.
Q & A
Q. What frameworks guide the formulation of hypothesis-driven research questions for tricyclo[4.2.2.0³,⁸]decane studies?
- Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align questions with gaps in literature. Use PICO (Population, Intervention, Comparison, Outcome) for comparative studies, e.g., evaluating catalytic systems. Iteratively refine hypotheses based on preliminary data .
Data Analysis and Presentation
Q. How should researchers analyze conflicting spectroscopic data for tricyclo[4.2.2.0³,⁸]decane derivatives?
Q. What best practices ensure rigorous statistical validation of kinetic data in tricyclo[4.2.2.0³,⁸]decane studies?
- Methodological Answer: Apply nonlinear regression to determine rate constants (e.g., pseudo-first-order approximations). Report confidence intervals and use goodness-of-fit tests (R², χ²). Validate models with independent datasets .
Q. How can researchers effectively present complex structural data for tricyclo[4.2.2.0³,⁸]decane in publications?
- Methodological Answer: Use high-resolution crystallographic figures with labeled bond lengths/angles. Supplementary materials should include raw spectral data and computational input files. Follow IUPAC guidelines for nomenclature and journal-specific formatting .
Ethical and Methodological Considerations
Q. What ethical considerations arise when synthesizing tricyclo[4.2.2.0³,⁸]decane derivatives with potential bioactivity?
Q. How can researchers ensure transparency when reporting negative or inconclusive results in tricyclo[4.2.2.0³,⁸]decane studies?
- Methodological Answer: Publish in open-access repositories or journals specializing in negative results (e.g., Journal of Negative Results). Provide raw data and detailed experimental logs to support conclusions. Discuss limitations and alternative hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
